S-Alpine-Hydride

Catalog No.
S973721
CAS No.
100013-07-8
M.F
C18H31BLi
M. Wt
265.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-Alpine-Hydride

CAS Number

100013-07-8

Product Name

S-Alpine-Hydride

Molecular Formula

C18H31BLi

Molecular Weight

265.2 g/mol

InChI

InChI=1S/C18H31B.Li/c1-12-16-10-13(18(16,2)3)11-17(12)19-14-6-4-7-15(19)9-5-8-14;/h12-17H,4-11H2,1-3H3;/q-1;+1/t12-,13+,14?,15?,16-,17-;/m0./s1

InChI Key

MYYWMZXHGVQUHN-NPFSMDCVSA-N

SMILES

[Li+].[B-]1(C2CCCC1CCC2)C3CC4CC(C3C)C4(C)C

Canonical SMILES

[Li+].[B-]1(C2CCCC1CCC2)C3CC4CC(C3C)C4(C)C

Isomeric SMILES

[Li+].[B-]1(C2CCCC1CCC2)[C@H]3C[C@H]4C[C@@H]([C@@H]3C)C4(C)C

Molecular Structure Analysis

S-Alpine-Hydride possesses a unique cage-like structure with a central boron atom (B) bonded to two bicyclic hydrocarbon groups. A key feature is the presence of two isopinocampheyl groups, derived from α-pinene, which are responsible for the compound's chirality. These bulky groups create a steric environment that favors the hydride addition from a specific face of the molecule during reactions [].


Chemical Reactions Analysis

(R)-C=O + S-Alpine-Hydride → (S)-CH(OH)-R []

The reaction proceeds through a cyclic transition state, where the ketone carbonyl group interacts with the boron atom, and the hydride is delivered to the less hindered carbon atom, resulting in the formation of a chiral secondary alcohol with high enantiomeric purity (S-enantiomer) [].


Physical And Chemical Properties Analysis

S-Alpine-Hydride solution (0.5M in THF) is a colorless liquid with a boiling point exceeding 55°C []. Data on specific properties like melting point and solubility are limited due to its commercial availability as a solution.

Asymmetric Reduction Reactions

The primary application of S-Alpine-Hydride in scientific research lies in its ability to perform asymmetric reductions. Asymmetric reduction reactions are particularly valuable because they produce a single enantiomer (mirror image) of a molecule from a racemic mixture (a 50/50 mixture of both enantiomers) []. This enantioselectivity is crucial in many areas of research, including the development of pharmaceuticals, agrochemicals, and advanced materials.

S-Alpine-Hydride achieves its asymmetric reduction capability through a mechanism known as the Midland Alpine Borane Reduction []. In this reaction, the carbonyl group (C=O) of a molecule binds to the Lewis acidic boron center of S-Alpine-Hydride. The hydride group on the boron atom then transfers to the carbonyl carbon atom with high stereoselectivity, resulting in the formation of a chiral alcohol. The specific enantiomer formed depends on the steric interactions between the reacting molecule and the S-Alpine-Hydride catalyst.

Here are some of the advantages of using S-Alpine-Hydride for asymmetric reductions:

  • High Enantioselectivity: S-Alpine-Hydride can achieve excellent enantiomeric excesses (ee), often exceeding 90% []. This means that a very high proportion of the product molecule will be the desired enantiomer.
  • Broad Substrate Scope: S-Alpine-Hydride can be used to reduce a wide range of carbonyl-containing compounds, including aldehydes, ketones, and unsaturated ketones [].
  • Mild Reaction Conditions: The Midland Alpine Borane Reduction typically proceeds under mild reaction conditions, making it compatible with a variety of functional groups.

GHS Hazard Statements

H260 (100%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Flammable

Flammable;Corrosive

Dates

Modify: 2023-08-16

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